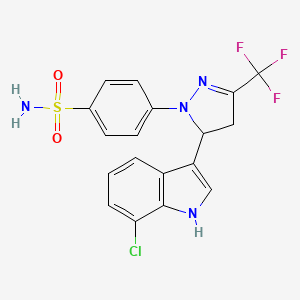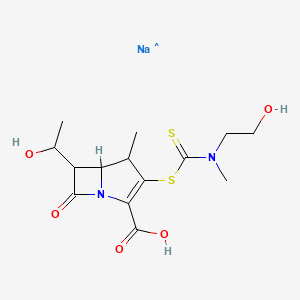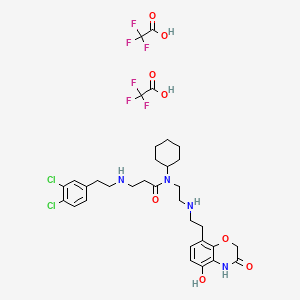
Ditrifluoroacetato de AZ505
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
AZ505 ditrifluoroacetate has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of AZ505 ditrifluoroacetate involves multiple steps, including the formation of the benzooxazinone group, the cyclohexyl group, and the dichlorophenethyl group. These groups interact with different domains of SMYD2, contributing to the compound’s inhibitory activity . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with ultrasonic assistance to enhance solubility .
Industrial Production Methods: Industrial production of AZ505 ditrifluoroacetate follows similar synthetic routes but on a larger scale. The compound is typically produced in bulk quantities, with careful control of reaction conditions to ensure high purity and yield. The final product is often stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions: AZ505 ditrifluoroacetate primarily undergoes substitution reactions due to the presence of reactive functional groups. It does not readily undergo oxidation or reduction under standard laboratory conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of AZ505 ditrifluoroacetate include organic solvents like DMSO and ethanol. The reactions are often carried out at controlled temperatures, with ultrasonic assistance to enhance solubility and reaction rates .
Major Products: The major products formed from the reactions of AZ505 ditrifluoroacetate are typically derivatives that retain the core structure of the compound, with modifications to the functional groups .
Mecanismo De Acción
AZ505 ditrifluoroacetate exerts its effects by selectively inhibiting the enzymatic activity of SMYD2. The compound binds to the peptide binding groove of SMYD2, competing with peptide substrates and preventing the methylation of lysine residues on target proteins . This inhibition disrupts the normal function of SMYD2, leading to changes in gene expression and cellular processes .
Comparación Con Compuestos Similares
SMYD3 Inhibitors: Compounds like BCI-121 and EPZ031686 inhibit SMYD3, another member of the SMYD family, but with different selectivity and potency.
DOT1L Inhibitors: Compounds such as EPZ004777 target DOT1L, a histone methyltransferase involved in leukemia.
EZH2 Inhibitors: Tazemetostat is an example of an EZH2 inhibitor used in the treatment of certain cancers.
Uniqueness of AZ505 Ditrifluoroacetate: AZ505 ditrifluoroacetate is unique due to its high selectivity for SMYD2 over other histone methyltransferases. This selectivity is attributed to the specific interactions of its functional groups with the lysine-binding channel and peptide binding groove of SMYD2 . The compound’s ability to inhibit SMYD2 with an IC50 value of 0.12 micromolar makes it a valuable tool in epigenetic research and potential therapeutic applications .
Propiedades
IUPAC Name |
N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38Cl2N4O4.2C2HF3O2/c30-23-8-6-20(18-24(23)31)10-13-32-15-12-27(38)35(22-4-2-1-3-5-22)17-16-33-14-11-21-7-9-25(36)28-29(21)39-19-26(37)34-28;2*3-2(4,5)1(6)7/h6-9,18,22,32-33,36H,1-5,10-17,19H2,(H,34,37);2*(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZSXVZCRINTGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCNCCC2=C3C(=C(C=C2)O)NC(=O)CO3)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40Cl2F6N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
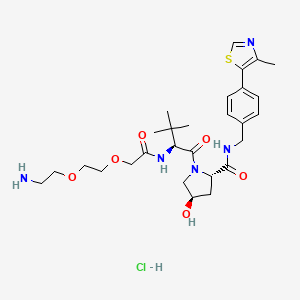
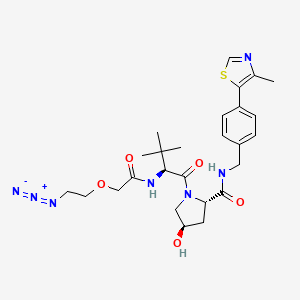

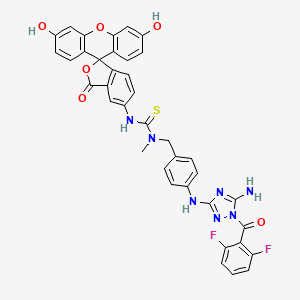
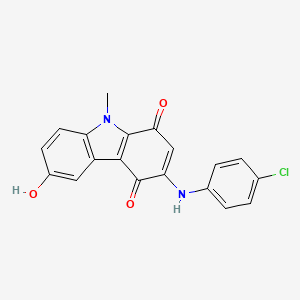
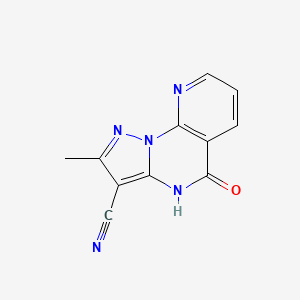
![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid](/img/structure/B560596.png)
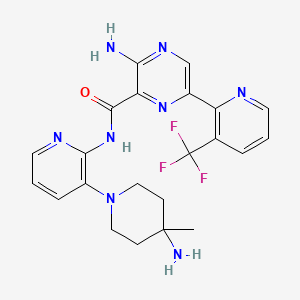
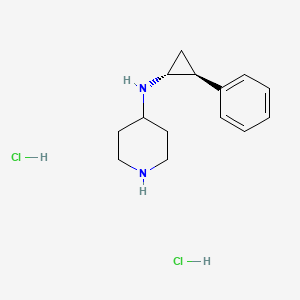

![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B560605.png)
